1-Bromohexadecane

Solubility Phase Separation Purification

1-Bromohexadecane (Cetyl Bromide) is a C16 primary alkyl bromide with the molecular formula C16H33Br and a molecular weight of 305.34 g/mol. At standard ambient temperature, it is a clear to yellow liquid (melting point 17.3 °C), exhibiting a density of 0.999 g/mL at 25 °C and a high boiling point of 336 °C at atmospheric pressure.

Molecular Formula C16H33Br
Molecular Weight 305.34 g/mol
CAS No. 112-82-3
Cat. No. B154569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohexadecane
CAS112-82-3
Synonyms1-Hexadecyl Bromide;  Cetyl Bromide;  Hexadecyl Bromide;  NSC 4193;  Palmityl Bromide;  n-Hexadecyl Bromide
Molecular FormulaC16H33Br
Molecular Weight305.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCBr
InChIInChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
InChIKeyHNTGIJLWHDPAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromohexadecane (CAS 112-82-3): Core Properties and Role as a C16 Alkylating Agent


1-Bromohexadecane (Cetyl Bromide) is a C16 primary alkyl bromide with the molecular formula C16H33Br and a molecular weight of 305.34 g/mol. At standard ambient temperature, it is a clear to yellow liquid (melting point 17.3 °C), exhibiting a density of 0.999 g/mL at 25 °C and a high boiling point of 336 °C at atmospheric pressure [1]. As a long-chain alkyl halide, its primary value lies in its function as a potent alkylating agent and chemical intermediate, particularly for introducing a hydrophobic C16 chain into target molecules for the synthesis of surfactants, quaternary ammonium compounds, and phase-transfer catalysts . Its physical state and reactivity profile position it as a key building block in organic synthesis, materials science, and industrial chemistry applications.

Why 1-Bromohexadecane Cannot Be Replaced by Shorter-Chain Bromoalkanes Without Performance Loss


In the series of primary 1-bromoalkanes, carbon chain length is not a trivial variable; it directly dictates critical physicochemical properties that govern material performance and synthetic utility. As shown in comparative thermochemical data, the enthalpies of vaporization and formation for 1-bromohexadecane are significantly higher than those of its C12 analog, 1-bromododecane [1][2]. These differences in energetic properties translate to altered volatility, solubility, and thermal stability in end-use applications. Furthermore, the phase behavior and molecular packing of long-chain alkyl bromides are chain-length dependent, with 1-bromohexadecane exhibiting a distinct upper critical solution temperature (UCST) in acetonitrile compared to C14 and C18 homologs [3]. These quantifiable disparities mean that substituting 1-bromohexadecane with a shorter-chain analog will result in non-equivalent material properties, potentially compromising the hydrophobic efficiency, thermal behavior, and overall performance of the final synthesized product.

Quantitative Differentiation of 1-Bromohexadecane from its Closest Analogs


Upper Critical Solution Temperature (UCST) in Acetonitrile: A Precise Measure of Phase Behavior and Purification Potential

The Upper Critical Solution Temperature (UCST) is a critical parameter for purification by recrystallization and for designing thermoresponsive systems. 1-Bromohexadecane exhibits a UCST of 104.5 °C (377.7 K) in acetonitrile. This value is 17.0 °C higher than that of 1-bromotetradecane (C14, 87.5 °C) and 15.5 °C lower than that of 1-bromooctadecane (C18, 120.0 °C) [1]. This precise thermal threshold allows for highly selective separation and crystallization processes that would not be possible with other chain lengths under the same conditions.

Solubility Phase Separation Purification Thermoresponsive Systems

Enthalpy of Formation: Quantifying the Energetic Cost of the C16 Chain

The enthalpy of formation is a fundamental thermodynamic property that dictates the energy required for synthesis and the heat released during decomposition. For 1-bromohexadecane in the liquid state, the enthalpy of formation (ΔHfo(l)) is -444.5 ± 2.8 kJ/mol. This is significantly more negative than the value for 1-bromododecane (C12), which is -344.7 ± 2.6 kJ/mol [1]. This quantifies the extra energetic contribution of the four additional methylene groups, providing a precise basis for energy balance calculations in reaction scale-up and process safety assessments.

Thermochemistry Energetics Process Safety Reaction Design

Enthalpy of Vaporization: A Predictor of Volatility and Thermal Stability in Processing

The enthalpy of vaporization (ΔHvo) is a direct measure of the energy required to overcome intermolecular forces in the liquid phase, strongly correlating with volatility. The ΔHvo for 1-bromohexadecane is 94.4 ± 1.5 kJ/mol. This value is substantially higher than that of the shorter-chain 1-bromododecane (C12), which has a ΔHvo of 74.77 ± 0.38 kJ/mol, and is comparable to 1-chlorohexadecane (C16, 91.8 ± 1.1 kJ/mol) [1]. This difference of nearly 20 kJ/mol demonstrates that 1-bromohexadecane is significantly less volatile than its C12 bromo- analog and slightly less volatile than its chloro- analog, making it more suitable for high-temperature applications where low volatility is required.

Volatility Thermal Stability Distillation Coating Processes

Electrochemical Behavior in Langmuir-Blodgett Films: Distinct Chain-Length Dependent Diffusivity

The electrochemical properties of alkyl bromide Langmuir-Blodgett (LB) films are chain-length dependent. Cyclic voltammetry studies of mixed LB films containing 1-bromotetradecane (C14), 1-bromohexadecane (C16), and 1-bromooctadecane (C18) reveal that the diffusivity (D) effect decreases as the alkyl chain length increases from C14 to C16 to C18 [1]. The oxidation process is irreversible for all, but the magnitude of the oxidation current and the associated diffusion-controlled behavior is modulated by the specific chain length of the bromoalkane. This indicates that 1-bromohexadecane provides a distinct, intermediate molecular packing and barrier property in thin films, which can be exploited for tuning the transport of ionic species in sensors or molecular electronic devices.

Langmuir-Blodgett Films Electrochemistry Molecular Electronics Surface Modification

High-Value Application Scenarios Where 1-Bromohexadecane's Unique Properties Are Critical


Synthesis of C16-Functionalized Poly(Ionic Liquid)s (PILs) for Demulsification of Heavy Crude Oil

The specific chain length of 1-bromohexadecane is critical for synthesizing alginate-based poly(ionic liquids) (PILs) with optimal demulsification efficiency. When used to quaternize N-alkylated alginate, 1-bromohexadecane produces a PIL (BH-ALG) with a C16 alkyl chain. Comparative studies show that the demulsification performance of these materials is highly dependent on the alkyl chain length, with the C16 analog exhibiting superior efficiency in breaking water-in-oil emulsions compared to its C9 counterpart synthesized with 1-bromononane [1]. The C16 chain provides the ideal hydrophobic-hydrophilic balance required to penetrate the asphaltene film at the oil-water interface, a property that shorter or longer chains cannot replicate.

Tailoring Membrane Hydrophobicity and Permeate Flux in Water Remediation

For the surface modification of polyvinylidene fluoride (PVDF) membranes used in textile wastewater treatment, the choice of alkylating agent directly governs membrane performance. Grafting 1-bromohexadecane onto the PVDF side chain results in a specific level of membrane hydrophobicity that differs from modifications using 1-bromodecane (C10) or 1-bromododecane (C12) [2]. This precise tuning of hydrophobicity is essential because it dictates the vacuum distillation performance metrics of permeate flux and dye removal efficiency. Using 1-bromohexadecane offers a distinct balance, potentially providing higher rejection of hydrophobic dyes while maintaining an acceptable flux, which is a key differentiator in membrane design.

Achieving Selective Phase-Transfer Catalysis (PTC) Based on Substrate Size

In phase-transfer catalysis, the size of the alkyl halide substrate can be used to achieve reaction selectivity. Research using immobilized onium salts on alumina demonstrates appreciable selectivity in nucleophilic substitution reactions with aqueous potassium iodide toward halides of different sizes, specifically between 1-bromobutane, 1-bromooctane, and 1-bromohexadecane [3]. This property allows a synthetic chemist to preferentially react a smaller, more accessible halide in the presence of a larger one, or vice versa, by selecting a catalyst system with a specific pore size or surface polarity. 1-Bromohexadecane, with its long C16 chain, serves as the 'large' probe substrate in such systems, enabling the development of selective PTC processes for complex organic syntheses.

Synthesis of Long-Chain Quaternary Ammonium Antimicrobials (QAMs)

The antimicrobial activity and material compatibility of quaternary ammonium methacrylates (QAMs) are directly linked to the length of the pendant alkyl chain. 1-Bromohexadecane is the key precursor for synthesizing DMAHDM (dimethylaminohexadecyl methacrylate), which possesses a 16-carbon chain. This C16 QAM is specifically chosen for its potent antimicrobial action, which is often more pronounced and has a different toxicity profile compared to QAMs synthesized from 1-bromododecane (C12, DMADDM) or 1-bromooctadecane (C18, DMAODM) [4]. This enables formulators to select the precise chain length that balances biocidal efficacy with the physical properties of the final polymeric material.

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